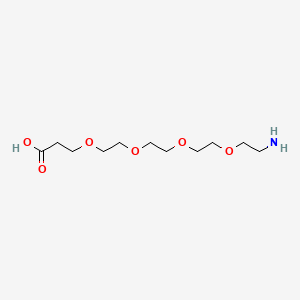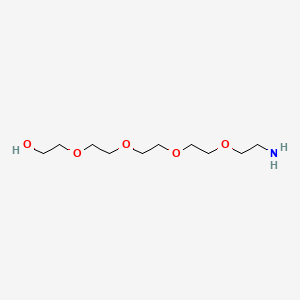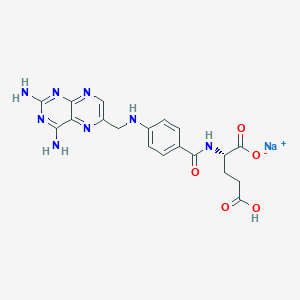
N-Acetyl-L-glutamic acid
Vue d'ensemble
Description
N-Acetylglutamic acid, also referred to as N-acetylglutamate or NAG, is biosynthesized from glutamate and acetylornithine by ornithine acetyltransferase, and from glutamic acid and acetyl-CoA by the enzyme N-acetylglutamate synthase . It is the first intermediate involved in the biosynthesis of arginine in prokaryotes and simple eukaryotes and a regulator in the process known as the urea cycle that converts toxic ammonia to urea for excretion from the body in vertebrates .
Synthesis Analysis
In prokaryotes and simple eukaryotes, N-acetylglutamic acid can be produced by N-acetylglutamate synthase (NAGS) or ornithine acetyltransferase (OAT). OAT synthesizes N-acetylglutamic acid from glutamate and acetylornithine . A preparation method of N-acetyl-L-glutamic acid is also mentioned in a patent .Molecular Structure Analysis
The molecular structure of N-Acetyl-L-glutamic acid is available in the NIST Chemistry WebBook .Chemical Reactions Analysis
N-Acetylglutamic acid is biosynthesized from glutamate and acetylornithine by ornithine acetyltransferase, and from glutamic acid and acetyl-CoA by the enzyme N-acetylglutamate synthase. The reverse reaction, hydrolysis of the acetyl group, is catalyzed by a specific hydrolase .Physical And Chemical Properties Analysis
N-Acetyl-L-glutamic acid has a molar mass of 189.167 g·mol −1. It appears as white crystals with a density of 1 g mL −1. Its melting point ranges from 191 to 194 °C (376 to 381 °F; 464 to 467 K) and it is soluble in water (36 g L −1) .Applications De Recherche Scientifique
Pharmaceutical Intermediates
N-Acetyl-L-glutamic acid is utilized as an intermediate in pharmaceutical manufacturing. This role is crucial for the synthesis of various drugs and therapeutic compounds .
Alleviating Oxidative Stress in Plants
Research has shown that N-Acetyl-L-glutamic acid (NAG) can alleviate oxidative stress damage in plants such as Arabidopsis thaliana and Oryza sativa (rice). It helps in preventing chlorophyll reduction induced by oxidative stress, which is vital for plant health and productivity .
Thermo-sensitive Polymers
A study has synthesized a new polymer, poly(N-acetyl-L-glutamic acid-co-lysine ester) (PGAL), from natural lysine and glutamic acid. This polymer exhibits excellent thermo-sensitivity and biocompatibility, making it a potential material for various biomedical applications .
Modulating Antioxidant Defense Systems
L-Glutamic acid, closely related to N-Acetyl-L-glutamic acid, has been studied for its ability to modulate antioxidant defense systems in plants. This application is particularly relevant for mitigating the toxicity of heavy metals like copper in agricultural settings .
Mécanisme D'action
Target of Action
NAG primarily targets the enzyme Acetylglutamate kinase . This enzyme plays a crucial role in the urea cycle, a process that detoxifies ammonia in the body .
Mode of Action
NAG is biosynthesized from glutamate and acetyl-CoA by the enzyme N-acetylglutamate synthase . It activates carbamoyl phosphate synthetase in the urea cycle , thus facilitating the conversion of toxic ammonia to urea for excretion from the body .
Biochemical Pathways
NAG is involved in the biosynthesis of arginine in prokaryotes and simple eukaryotes . It serves as the first intermediate in this process . Additionally, it plays a regulatory role in the urea cycle , a critical biochemical pathway for detoxifying ammonia .
Pharmacokinetics
It’s known that nag is biosynthesized in the body from glutamate and acetyl-coa
Result of Action
The activation of carbamoyl phosphate synthetase by NAG facilitates the conversion of toxic ammonia to urea, which is then excreted from the body . This helps maintain the body’s nitrogen balance and prevents the harmful effects of ammonia accumulation.
Action Environment
The action of NAG can be influenced by various environmental factors. For instance, the presence of L-arginine activates the conversion of L-glutamate to NAG . Succinate, coenzyme a, n-acetyl-l-aspartate, and nag itself inhibit this process .
Safety and Hazards
Orientations Futures
N-Acetylglutamic acid has been considered an important amino acid that supplies carbon and nitrogen to fuel biosynthesis . A recent study provided a new perspective on mitochondrial glutamine metabolism, offering mechanistic insights into metabolic adaptation during tumor hypoxia, the emergence of drug resistance, and glutaminolysis-induced metabolic reprogramming and presenting metabolic strategies to target glutamine metabolism in cancer cells .
Propriétés
IUPAC Name |
(2S)-2-acetamidopentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO5/c1-4(9)8-5(7(12)13)2-3-6(10)11/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMMMVDNIPUKGG-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO5 | |
| Record name | N-Acetylglutamic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/N-Acetylglutamic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046534 | |
| Record name | N-Acetyl-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-Acetyl-L-glutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001138 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
52 mg/mL | |
| Record name | N-Acetyl-L-glutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001138 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
N-Acetyl-L-glutamic acid | |
CAS RN |
1188-37-0 | |
| Record name | N-Acetyl-L-glutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1188-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetyl glutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001188370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyl-L-Glutamate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04075 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Glutamic acid, N-acetyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Acetyl-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-acetylglutamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.372 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETYL GLUTAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MA61H539YZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Acetyl-L-glutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001138 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
199 - 201 °C | |
| Record name | N-Acetyl-L-Glutamate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04075 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-Acetyl-L-glutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001138 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: N-Acetyl-L-glutamic acid has the molecular formula C7H11NO5 and a molecular weight of 189.17 g/mol. []
A: Yes, studies have used Fourier Transform Infrared Spectroscopy (FTIR) to analyze the aggregational behavior of N-Acetyl-L-glutamic acid oligomeric benzyl esters in various solvents. [, ] Additionally, Electron Spin Resonance (ESR) spectroscopy has been employed to investigate free radicals produced by gamma-irradiation in N-Acetyl-L-glutamic acid crystals. [, ] Nuclear Magnetic Resonance (NMR) studies have also provided insights into the structure and interactions of N-Acetyl-L-glutamic acid derivatives in solution. [, ]
A: N-Acetyl-L-glutamic acid, specifically its oligomeric benzyl esters, have shown a tendency to form aggregates in solvents like dioxane and benzene. [, , ] The type of aggregate formed, such as β-sheets, can be influenced by factors like concentration and solvent. [, ] Additionally, free radicals generated through gamma-irradiation in N-Acetyl-L-glutamic acid powders have demonstrated stability for extended periods at room temperature. []
A: Research indicates that N-acetyl-L-glutamic acid serves as a precursor for the synthesis of ornithine and arginine in certain bacteria. [, ] In Pseudomonas chlororaphis O6, a biocontrol agent, the GacS sensor kinase system regulates the expression of genes involved in arginine and ornithine decarboxylase production from N-acetyl-L-glutamic acid, ultimately impacting polyamine synthesis. [] Polyamines, in turn, play a critical role in bacterial growth and biocontrol capabilities against fungal pathogens. []
A: N-Acetyl-L-glutamic acid has been utilized in the synthesis of pharmaceutical compounds. For instance, it serves as a key resolving agent in the production of (S)-repaglinide, an antidiabetic drug used to treat type 2 diabetes. [, ] The compound's chiral properties make it valuable for separating enantiomers, ensuring the production of enantiomerically pure drugs. [] Furthermore, research on the renal vasodilator prodrug CGP 22979, which utilizes N-acetyl-L-glutamic acid as a carrier, has provided insights into targeted drug delivery strategies. [, , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2H-Tetrazole-2-carboxamide, 5-([1,1'-biphenyl]-4-ylmethyl)-N,N-dimethyl-](/img/structure/B1665342.png)
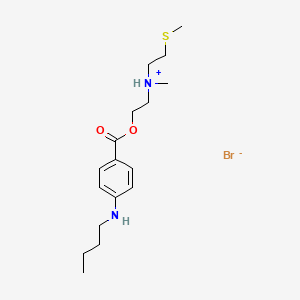

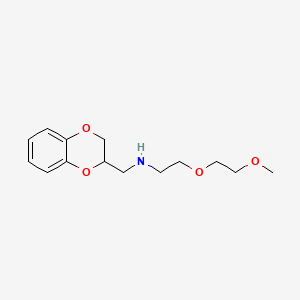
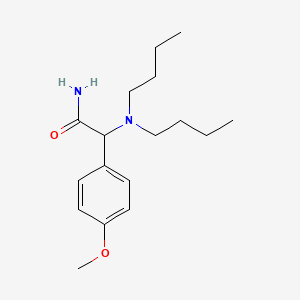
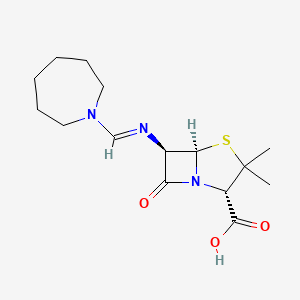
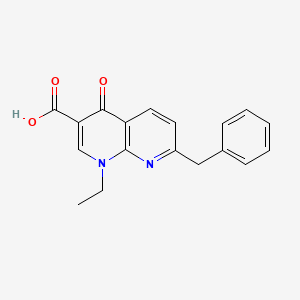
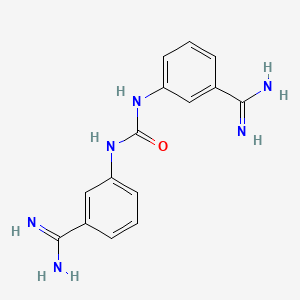
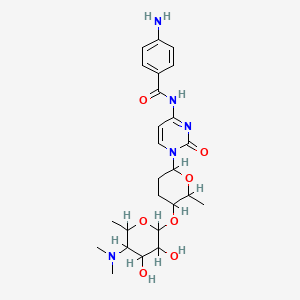
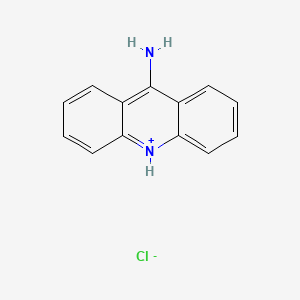
![2-[2-(2-Aminoethoxy)ethoxy]ethanol](/img/structure/B1665359.png)
